molecular formula C11H20O3 B1354734 8,8-Dimethyl-7-oxononanoic acid CAS No. 84451-93-4

8,8-Dimethyl-7-oxononanoic acid

Cat. No.: B1354734
CAS No.: 84451-93-4
M. Wt: 200.27 g/mol
InChI Key: AOVHCOMMGZKIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Branched-Chain Fatty Acid Architecture in Biological Systems

The architecture of branched-chain fatty acids is of considerable biological importance. In bacteria, BCFAs are integral components of cell membranes, where they play a crucial role in maintaining membrane fluidity and structural integrity, particularly in response to environmental stress. ontosight.ainih.gov The branching, typically at the iso (second to last carbon) or anteiso (third to last carbon) position, disrupts the tight packing of fatty acid chains, thereby lowering the melting point and increasing membrane fluidity. ontosight.ai

In higher organisms, BCFAs are found in various tissues and fluids. wikipedia.org They are involved in a range of physiological processes, including the regulation of lipid metabolism, cell signaling, and inflammatory responses. oup.com The unique shape of BCFAs can influence their incorporation into complex lipids and their recognition by enzymes, leading to distinct metabolic fates and biological activities compared to straight-chain fatty acids. nih.gov For instance, the presence of a methyl group can hinder standard metabolic pathways like beta-oxidation, necessitating alternative enzymatic routes. nih.gov

Role of Ketone Functional Groups in Lipid Metabolism and Biochemical Pathways

The ketone group, a carbonyl (C=O) bonded to two other carbon atoms, is a key functional group in metabolism. numberanalytics.comnih.gov Ketone bodies, such as acetoacetate (B1235776) and beta-hydroxybutyrate, are well-known molecules synthesized in the liver from fatty acids. youtube.comresearchgate.net They serve as a crucial alternative energy source for vital organs, including the brain, especially during periods of fasting or low glucose availability. numberanalytics.comyoutube.comresearchgate.net

The presence of a ketone group within a fatty acid chain, creating an oxo-fatty acid, can significantly alter its metabolic processing and biological function. This functional group makes the carbon atom it is attached to electrophilic and susceptible to nucleophilic attack, a common step in many enzymatic reactions. youtube.com Oxo-fatty acids are intermediates in various metabolic pathways and can participate in processes such as de novo lipogenesis, sterol synthesis, and gluconeogenesis. researchgate.netnih.gov Their chemical reactivity and structural similarity to other metabolic intermediates allow them to play regulatory roles in key biochemical pathways. researchgate.net

Positioning of 8,8-Dimethyl-7-oxononanoic Acid within Current Chemical and Biological Research Paradigms

This compound is a specific branched-chain oxo-fatty acid. Its structure features a nine-carbon chain (nonanoic acid) with a ketone group at the seventh carbon and two methyl groups at the eighth carbon. This particular arrangement of functional groups places it as a molecule of interest for synthetic chemists and chemical biologists.

While extensive biological data on this compound is not widely available in published literature, its structural analogs, such as 7-methyl-8-oxononanoic acid and 8-amino-7-oxononanoic acid, are recognized as useful intermediates in chemical synthesis for creating more complex molecules for life sciences research. broadpharm.commedchemexpress.comcymitquimica.combiocat.com The study of molecules like this compound allows researchers to investigate how specific structural modifications—in this case, the gem-dimethyl group adjacent to the ketone—influence the chemical properties and potential biological interactions of fatty acids.

Research into the synthesis and properties of such unique fatty acids contributes to the development of molecular probes and tools to explore enzymatic pathways and cellular processes. The specific placement of the ketone and the branched methyl groups provides a unique chemical signature that can be used to study the specificity and mechanisms of enzymes involved in lipid metabolism.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₂₀O₃ PubChem nih.gov
Molecular Weight 200.27 g/mol PubChem nih.gov
IUPAC Name 4,8-dimethyl-7-oxononanoic acid PubChem nih.gov

| CAS Number | 62115-83-7 | PubChem nih.gov |

Table of Compounds Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,8-dimethyl-7-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-11(2,3)9(12)7-5-4-6-8-10(13)14/h4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVHCOMMGZKIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510513
Record name 8,8-Dimethyl-7-oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84451-93-4
Record name 8,8-Dimethyl-7-oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Advanced Organic Transformations

De Novo Synthetic Strategies for 8,8-Dimethyl-7-oxononanoic Acid

De novo synthesis involves constructing the molecule from basic, acyclic precursors. This approach offers flexibility in molecular design but requires careful control over regioselectivity and stereoselectivity.

Stereo- and Regioselective Methodologies for Oxo-Acid Formation

The formation of the 7-oxo group on the nonanoic acid backbone is a critical step. Several general methods for synthesizing oxoacids are applicable, each with its own set of conditions and challenges. numberanalytics.com These include the direct reaction of nonmetal oxides with water and the oxidation of other functional groups. numberanalytics.comnumberanalytics.com

For a targeted synthesis of this compound, a key strategy would be the oxidation of the corresponding secondary alcohol, 8,8-dimethyl-7-hydroxynonanoic acid. This transformation can be achieved using a variety of modern oxidation reagents that are known for their mildness and high yields.

Alternatively, aldol-type condensation reactions provide a powerful tool for carbon-carbon bond formation and the simultaneous creation of the oxo-functionality. nih.gov In a retrosynthetic sense, a disconnection between C6 and C7 would suggest a reaction between a protected 6-oxohexanoic acid (as the electrophile) and a nucleophilic pivaloyl equivalent. Biocatalytic approaches, particularly using 2-oxoacid aldolases, have gained significant interest for their ability to forge C-C bonds with high stereoselectivity, which could be relevant if chiral centers were desired in derivatives of the target molecule. nih.govub.edu These enzymes utilize a 2-oxoacid as a nucleophile to attack a carbonyl electrophile, creating an aldol (B89426) adduct with potentially high atom efficiency. nih.gov

Table 1: Selected Methodologies for Oxo-Acid Synthesis

Method General Reagents/Conditions Selectivity Considerations
Oxidation of Alcohols CrO₃, PCC, PDC, Swern, Dess-Martin Periodinane Highly regioselective for converting a specific alcohol to a ketone. Stereochemistry at other centers is typically preserved.
Aldol Condensation Base or acid catalysis, Lewis acids (e.g., Sc(OTf)₃) acs.org Regioselectivity can be controlled by using pre-formed enolates or enol ethers. Stereoselectivity is dependent on substrate and conditions.
Biocatalytic Aldol Reaction 2-oxoacid aldolases, pyruvic acid aldolases nih.gov Can offer excellent stereoselectivity (both enantiomers and diastereomers) depending on the enzyme and substrates used. nih.govub.edu

| Ozonolysis of Alkenes | O₃, followed by reductive or oxidative workup | Cleaves a C=C double bond to form carbonyls. The position of the double bond in the precursor dictates the position of the oxo group. |

This table presents generalized data for illustrative purposes and is not exhaustive.

Approaches to Constructing the Geminal Dimethyl Moiety

The gem-dimethyl group, which forms a t-butyl ketone structure in the target molecule, is a common motif in natural products and medicinal chemistry. acs.orgresearchgate.net Its construction can be approached in several ways. One of the most direct methods involves the sequential alkylation of a suitable precursor. For instance, a ketone could be transformed into a gem-dimethyl group via a two-step process involving a Grignard addition to install the first methyl group, followed by conversion of the resulting tertiary alcohol to a halide and subsequent nucleophilic substitution with an organometallic methylating reagent. nih.gov

Another established strategy involves the α-alkylation of a carboxylic acid derivative. For example, a propionic acid derivative can be treated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which is then reacted with two equivalents of an alkylating agent. nih.gov For the synthesis of this compound, a plausible route would involve the acylation of a suitably protected C7 carboxylic acid derivative with a t-butyl organometallic reagent, such as t-butyllithium or t-butylmagnesium chloride, or the Friedel-Crafts acylation of a precursor with pivaloyl chloride.

Table 2: Selected Strategies for Geminal Dimethyl Group Construction

Strategy Key Reagents Typical Substrate Notes
Sequential Alkylation 1. MeMgBr or MeLi2. PBr₃ or SOCl₂3. Me₂CuLi or AlMe₃ nih.gov Ketone A multi-step but reliable method to convert a ketone into a gem-dimethyl group.
Double Alkylation of Esters LDA, MeI (excess) Ester with an α-proton Effective for creating a gem-dimethyl group alpha to an ester carbonyl.
Friedel-Crafts Acylation Pivaloyl chloride, AlCl₃ Aromatic or activated substrate Used to introduce the entire t-butyl keto group in one step.

| Thorpe-Ingold Effect | Base-catalyzed cyclization | Dinitriles or diesters | While often used for ring formation, the underlying principle of accelerating reactions due to gem-disubstitution is a key consideration in synthesis design. acs.orgresearchgate.net |

This table presents generalized data for illustrative purposes and is not exhaustive.

Total Synthesis Optimization and Yield Enhancement Considerations

Optimizing the total synthesis of this compound requires a focus on maximizing the yield of each step while minimizing purification efforts. Key considerations include the choice of protecting groups for the carboxylic acid functionality to ensure compatibility with the reagents used for constructing the gem-dimethyl keto moiety.

Yield enhancement often hinges on reaction conditions. For instance, in reactions like the Baeyer-Villiger rearrangement, which might be used on a precursor, careful optimization is needed to ensure high regioisomeric purity and avoid the formation of unwanted side products. researchgate.net The selection of catalysts is also crucial; for instance, in hydrogenation or oxidation steps, the choice of metal and support can dramatically influence both activity and selectivity. acs.org For multi-step syntheses, developing a convergent route, where large fragments of the molecule are synthesized separately and then joined, is often more efficient than a purely linear approach.

Semi-Synthetic Routes and Derivatization from Accessible Precursors

Semi-synthetic routes start from readily available, structurally related molecules, such as other fatty acids or cyclic compounds, and modify them to achieve the target structure.

Functionalization of Related Oxo-Nonanoic Acid Scaffolds

Starting from a more accessible precursor, such as 7-oxononanoic acid or 9-hydroxynonanoic acid, is a viable strategy. For example, a process starting from cyclohexanone (B45756) can be used to generate ω-functionalized nonanoic acids. researchgate.net An electrochemical method for the oxo-functionalization of cyclic alkanes has also been reported, providing a sustainable route to aliphatic dicarboxylic acids which could serve as precursors. repec.orgnih.gov

If one were to start with 7-oxononanoic acid, the primary challenge would be the regioselective introduction of two methyl groups at the C8 position. Direct α-alkylation of the ketone could be complicated by competing enolization towards the C6 position and over-alkylation. The carboxylic acid moiety itself offers a handle for various transformations, such as esterification or amidation, using standard coupling reagents like carbodiimides. nih.gov

Selective Chemical Modification of Fatty Acid Backbones

The selective functionalization of the unactivated C-H bonds along a fatty acid backbone is a formidable challenge in organic synthesis because most positions are distant from a directing functional group. rsc.org However, advances in catalysis are providing new tools. For instance, selective decarbonylation of fatty acids to produce long-chain alkenes has been achieved using specialized catalysts, demonstrating that C-C and C-O bonds within the backbone can be targeted. acs.org

While direct methylation of the C8 position of a nonanoic acid chain is not a straightforward transformation, other modifications can be envisioned. Cyanobacterial metabolism showcases a rich array of enzymatic tools for modifying fatty acid chains, suggesting that biocatalysis could offer future pathways for such selective transformations. rsc.org Furthermore, bioorthogonal fatty acid analogs, which incorporate reactive handles like alkynes or azides, are used to study metabolic pathways but also illustrate a strategy for incorporating functionality into a lipid chain that can be modified later. nih.gov

Table of Mentioned Compounds

Systematic NameCommon/Alternative Name(s)CAS Number
This compound-N/A
7-methyl-8-oxononanoic acid-407627-97-8 broadpharm.com
8-Amino-7-oxononanoic acid7-Keto-8-aminopelargonic acid, KAPA hmdb.canih.gov4707-58-8 nih.gov
Azelaic acidNonane-1,9-dioic acid123-99-9
9-Aminononanoic acid-693-54-9
3-(2-oxo-cyclohexane) propanecarboxylic acid-13466-92-3
Pivaloyl chloride2,2-Dimethylpropanoyl chloride3282-30-2
Lithium diisopropylamideLDA4111-54-0

Preparation of Isotopic Analogues and Probes

The study of the metabolic fate and biochemical interactions of this compound necessitates the synthesis of modified versions of the molecule. These include isotopically labeled analogues for metabolic tracing and tagged versions for biochemical assays.

Stable isotope tracing is a powerful technique used to follow the metabolic pathways of a compound within a biological system. organic-chemistry.org By replacing certain atoms in this compound with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), the compound becomes distinguishable by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise tracking of its absorption, distribution, metabolism, and excretion.

A plausible synthetic route for this compound, which can be adapted for isotopic labeling, involves the coupling of a pivaloyl group precursor with a C7 carboxylic acid chain. One potential method is the acylation of a Grignard reagent with a suitable acylating agent. For instance, the reaction of tert-butylmagnesium chloride with a mono-ester, mono-acid chloride derivative of suberic acid (octanedioic acid) would yield the protected keto-acid, which can then be deprotected to give the final product.

To introduce stable isotopes, one or more of the starting materials can be replaced with their isotopically labeled counterparts. The choice of labeling position depends on the specific metabolic question being investigated. For example, labeling the tert-butyl group can provide insights into the metabolism of this specific moiety, while labeling the carboxylic acid carbon can track the fate of the entire acid chain.

Table 1: Potential Strategies for Synthesis of Stable Isotope-Labeled this compound

Labeled PrecursorPosition of LabelResulting Labeled ProductPurpose of Labeling
[¹³C₄]-tert-butylmagnesium chloridetert-butyl group[9,9,9',9'-¹³C₄]-8,8-Dimethyl-7-oxononanoic acidTracing the fate of the tert-butyl moiety.
Methyl [1-¹³C]-7-chloro-7-oxoheptanoateCarbonyl carbon of the keto group[7-¹³C]-8,8-Dimethyl-7-oxononanoic acidInvestigating reactions at the ketone.
Methyl 7-chloro-7-oxo[1,2,3,4,5,6-¹³C₆]heptanoateCarbon chain[1,2,3,4,5,6-¹³C₆]-8,8-Dimethyl-7-oxononanoic acidTracking the integrity of the fatty acid backbone.
[²H₉]-tert-butylmagnesium chloridetert-butyl group[²H₉]-8,8-Dimethyl-7-oxononanoic acidAlternative to ¹³C labeling for mass spectrometry-based tracing.

The synthesis of a related compound, 7-methyl-8-oxononanoic acid, has been reported via the nucleophilic substitution of a bromohexanoate with 2-methyl acetoacetate (B1235776), followed by ketonic cleavage. wisc.edu A similar strategy could potentially be adapted for this compound, although the steric hindrance of the tert-butyl group would present a significant synthetic challenge.

To facilitate the study of this compound's interactions with proteins and other biomolecules, reporter tags can be covalently attached. These tags, such as biotin (B1667282) or fluorescent dyes, allow for the detection, purification, and visualization of binding events. The carboxylic acid functional group of this compound provides a convenient handle for the attachment of these tags, typically through the formation of a stable amide bond.

Biotinylation:

Biotin is a vitamin that binds with extremely high affinity to the protein streptavidin. This strong and specific interaction is widely exploited in biochemical assays. This compound can be biotinylated by coupling its carboxylic acid group with an amine-functionalized biotin derivative (e.g., biotin-amine or biotin-PEG-amine). This reaction is commonly facilitated by carbodiimide (B86325) coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). The resulting biotinylated probe can be used in pull-down assays to identify binding partners from cell lysates or in surface plasmon resonance (SPR) studies to quantify binding kinetics.

Fluorescent Labeling:

Attaching a fluorescent dye allows for the direct visualization and quantification of the compound's localization in cells or its interaction with target proteins using techniques like fluorescence microscopy or fluorescence polarization assays. Similar to biotinylation, the carboxylic acid of this compound can be coupled to an amine-containing fluorescent probe (e.g., fluorescein-amine, rhodamine-amine, or Alexa Fluor-amine) using standard peptide coupling chemistry. The choice of fluorophore depends on the specific application, considering factors like excitation and emission wavelengths, quantum yield, and photostability.

Table 2: Reporter Tag Incorporation Strategies for this compound

Reporter Tag TypeExample TagLinkage ChemistryTypical Application
Affinity TagBiotin-PEG-amineAmide bond formation (EDC/NHS coupling)Protein pull-down assays, affinity purification, SPR
Fluorescent TagFluorescein cadaverineAmide bond formation (EDC/NHS coupling)Fluorescence microscopy, FRET, fluorescence polarization
Fluorescent TagAlexa Fluor™ HydrazideHydrazone formation with the ketoneAn alternative strategy targeting the ketone group for labeling.

The synthesis of these tagged probes requires careful purification to remove unreacted starting materials and coupling reagents, which could interfere with subsequent biochemical experiments. High-performance liquid chromatography (HPLC) is typically employed for this purpose.

Scientific Article on this compound Still in Early Research Stages

Initial investigations into the chemical compound this compound reveal a significant gap in the scientific literature regarding its natural occurrence, biosynthesis, and metabolic functions. At present, detailed information about its formation in biological systems and its role within metabolic networks is not available.

Searches for the biosynthesis and metabolic pathways of this compound have not yielded specific results. The majority of available research focuses on structurally related but distinct compounds, such as 8-amino-7-oxononanoic acid, a key intermediate in the biotin biosynthesis pathway, and various other methylated fatty acids. This suggests that this compound is either a rare metabolite, a synthetic compound not yet identified in nature, or a novel molecule that has not been the subject of in-depth biological investigation.

Consequently, it is not currently possible to provide a detailed and scientifically accurate account of its biosynthetic pathways, including primary metabolic precursors, enzymatic steps, or a comparative analysis with established fatty acid biosynthesis mechanisms. Similarly, without evidence of its presence in biological organisms, any discussion of its potential roles as a metabolic intermediate in processes like lipid cycling remains entirely speculative.

While the outline provided for this article presents a comprehensive framework for detailing the biochemistry of a natural compound, the foundational scientific data required to populate these sections for this compound is absent from the current body of scientific knowledge. Further research, including metabolic profiling studies in diverse organisms and enzymatic assays with potential biosynthetic enzymes, would be necessary to elucidate the biological relevance, if any, of this specific chemical compound.

Biosynthesis and Metabolic Network Integration

Enzymatic Machinery Underlying Biosynthesis or Catabolism

The formation of 8,8-Dimethyl-7-oxononanoic acid likely involves a series of enzymatic reactions that create the characteristic branched-chain and oxo-group features. While the specific enzymes for this compound are not yet identified, we can infer the types of enzymes that would be required based on similar biosynthetic pathways.

The introduction of the gem-dimethyl group at the C-8 position and the ketone at C-7 are the key modifications of a nonanoic acid precursor.

Branched-Chain Formation: The formation of branched-chain fatty acids often begins with a primer molecule other than acetyl-CoA. In bacteria, short-chain acyl-CoAs derived from the catabolism of amino acids like valine, leucine, and isoleucine can serve as primers for fatty acid synthesis, leading to branched structures. nih.gov The enzyme responsible for the decarboxylation of the corresponding α-keto acids is the branched-chain α-keto acid decarboxylase (BCKA). nih.gov However, the 8,8-dimethyl substitution pattern is unusual and may arise from a different mechanism, potentially involving one or more S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes are known to be involved in the methylation of various natural products. numberanalytics.com It is conceivable that a specific methyltransferase could catalyze the double methylation at the C-8 position of a suitable fatty acid precursor.

Oxo-Group Formation: The introduction of a ketone (oxo group) at the C-7 position likely occurs through the oxidation of a hydroxyl group, which is a common reaction in fatty acid metabolism. This two-step process would first involve the hydroxylation of the fatty acid chain at the C-7 position. This reaction is often catalyzed by cytochrome P450 monooxygenases (CYP enzymes). nih.govmdpi.com These enzymes are known to hydroxylate fatty acids at various positions, including the ω-1 position, which would correspond to C-8 in nonanoic acid. nih.govmdpi.com Following hydroxylation, a dehydrogenase enzyme would then oxidize the newly formed hydroxyl group to a ketone. For instance, the oxidation of a 7-hydroxy fatty acid to a 7-oxo fatty acid has been observed in the metabolism of certain compounds, mediated by microsomal monooxygenases. rsc.org

A summary of the likely enzyme classes involved is presented in the table below.

Modification Enzyme Class Function Potential Substrate
Dimethylation Methyltransferase (SAM-dependent)Addition of two methyl groupsNonanoic acid derivative
Hydroxylation Cytochrome P450 MonooxygenaseIntroduction of a hydroxyl group at C-78,8-Dimethylnonanoic acid
Oxidation DehydrogenaseOxidation of the hydroxyl group to a ketone8,8-Dimethyl-7-hydroxynonanoic acid

In many microorganisms and plants, the genes encoding the enzymes for a specific metabolic pathway are often located together in the genome, forming a biosynthetic gene cluster (BGC). nih.gov The discovery of BGCs for unusual or modified fatty acids has provided significant insight into their biosynthesis. nih.govnih.gov

While a specific BGC for this compound has not been reported, the identification of such a cluster would be a key step in elucidating its biosynthetic pathway. A typical BGC for this compound might be expected to contain genes encoding:

A core fatty acid synthase (FAS) system to produce the nonanoic acid backbone.

One or more methyltransferases for the dimethylation step.

A cytochrome P450 monooxygenase for the hydroxylation at C-7.

A dehydrogenase for the subsequent oxidation to the keto group.

Potentially, transporter proteins and regulatory elements.

The study of organisms that produce other modified fatty acids has revealed the genetic basis for their formation. For example, in some bacteria, gene clusters responsible for producing antifungal fatty acids have been identified, containing genes for desaturases, hydroxylases, and other modifying enzymes. nih.gov Similarly, research into the biosynthesis of polyketides, which often feature complex branching and oxidation patterns, has uncovered a wide variety of modifying enzymes within their BGCs. nih.gov Future genomic sequencing of organisms that may produce this compound could lead to the discovery of its BGC, which would allow for the definitive identification and characterization of the enzymes involved in its synthesis.

No Published Research Found on the Enzymatic Interactions of this compound

A comprehensive review of scientific literature reveals a significant gap in the current understanding of the biochemical behavior of the chemical compound this compound. Despite extensive searches of chemical databases and research repositories, no studies detailing its interactions with enzymes have been identified.

This absence of data means that there is currently no information available regarding its potential role as an enzyme substrate, product, inhibitor, or activator. Consequently, key aspects of its biochemical profile, such as the kinetic characterization of any enzyme-catalyzed reactions, its substrate specificity, and its affinity for enzymes, remain unknown.

Similarly, there is no research into how this compound might modulate enzyme activity. This includes any assessment of its inhibitory or activatory potential, the mechanisms by which it might interact with enzymes (e.g., competitive or non-competitive inhibition), and any structure-activity relationship (SAR) studies that would elucidate the chemical features responsible for such interactions.

While information exists for structurally related compounds, such as 8-amino-7-oxononanoic acid and 7-methyl-8-oxononanoic acid, these findings cannot be extrapolated to this compound due to the specific nature of enzyme-substrate interactions, where small structural changes can lead to vastly different biological activities.

The lack of published research prevents the creation of a scientifically accurate article on the enzymatic interactions and biochemical mechanisms of this compound as per the requested outline. Further empirical research is required to characterize the biochemical properties of this specific compound.

Enzymatic Interactions and Biochemical Mechanism Studies

Structural Biology of Enzyme-Ligand Complexes

Spectroscopic Probing of Ligand Binding Events:There is no published research describing the use of spectroscopic techniques to analyze the binding of 8,8-Dimethyl-7-oxononanoic acid to any protein target.

It is concluded that the enzymatic interactions and biochemical mechanisms of this compound have not been a subject of published scientific investigation, or such research is not currently indexed in publicly accessible databases. Therefore, the generation of a scientifically accurate article based on the provided outline is not possible at this time.

No Scientific Data Available for this compound

A comprehensive review of scientific literature and databases reveals a significant lack of available information on the chemical compound this compound. As a result, it is not possible to provide a detailed analysis of its role in cellular and systems biology as requested.

Despite extensive searches for data pertaining to the biological functions of this compound, no research findings were identified that would allow for a substantive discussion of its impact on cellular metabolic homeostasis, its in vitro biological activities, or its presence in biological systems through metabolomic profiling.

The specific areas of inquiry outlined in the request, including the compound's potential perturbations in lipid metabolism, influence on carbon flux and energy regulation, and its effects on cellular processes and signaling pathways, remain uninvestigated in the public scientific domain. Furthermore, no records of its evaluation in cell-based assays or its identification in metabolomic studies could be located.

It is important to note that while information exists for structurally similar compounds, such as various other oxononanoic acid derivatives, these findings cannot be extrapolated to this compound. The precise biological and chemical properties of a molecule are highly dependent on its specific structure, and even minor chemical modifications can lead to vastly different biological effects.

Therefore, until research is conducted specifically on this compound, its role in the biological sciences remains unknown.

Role in Cellular and Systems Biology

Metabolomic Profiling and Identification in Biological Systems

Detection and Quantification of 8,8-Dimethyl-7-oxononanoic Acid in Biological Extracts

There is currently no established or published methodology specifically for the detection and quantification of this compound in biological extracts. General analytical techniques for fatty acids, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), would likely be adaptable for this purpose. However, the absence of commercially available standards and published fragmentation spectra for this compound presents a significant hurdle for its identification and accurate measurement in complex biological matrices like plasma, urine, or tissue homogenates.

Hypothetical Detection and Quantification Data Table:

Since no experimental data exists, the following table is a hypothetical representation of what might be included in a research paper upon successful development of an analytical method.

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
This compoundHuman PlasmaLC-MS/MSNot DeterminedNot Determined
This compoundMouse LiverGC-MSNot DeterminedNot Determined

Correlative Analysis with Physiological States and Perturbed Metabolic Networks

Due to the lack of detection and quantification methods, there have been no studies correlating the levels of this compound with any physiological or pathological conditions. Research into other branched-chain fatty acids suggests potential roles in metabolic regulation and cellular signaling. For instance, the metabolism of branched-chain amino acids is known to produce various branched-chain fatty acids that can influence metabolic pathways. However, any such role for this compound remains speculative.

Advanced Analytical and Structural Elucidation Methodologies

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and formula of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-resolution mass spectrometry would provide the high-accuracy mass measurement necessary to confirm the elemental composition of 8,8-Dimethyl-7-oxononanoic acid. Based on its structure, the expected molecular formula is C₁₁H₂₀O₃. HRMS analysis would be able to distinguish this from other isobaric compounds.

Expected HRMS Data:

Property Expected Value
Molecular Formula C₁₁H₂₀O₃
Monoisotopic Mass 200.14124 Da

This data is theoretical and awaits experimental verification.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (the molecular ion or a primary fragment) to generate a series of product ions. The resulting fragmentation pattern is unique to the compound's structure and can be used for definitive identification. For this compound, characteristic cleavages would be expected around the carbonyl group and the tert-butyl group. Alpha-cleavage on either side of the ketone is a primary fragmentation pathway for ketones, which would lead to specific neutral losses and charged fragments.

Expected Fragmentation Patterns:

Alpha-cleavage: Loss of the tert-butyl group or the alkyl carboxylic acid chain.

McLafferty Rearrangement: Possible if a gamma-hydrogen is available relative to the carbonyl group.

Detailed experimental MS/MS spectra are required to confirm these fragmentation pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Complex Mixture Analysis

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. To make the non-volatile this compound amenable to GC analysis, it would first need to be chemically modified into a more volatile derivative, typically through esterification of the carboxylic acid group (e.g., creating a methyl or ethyl ester). This derivatization step allows for separation from complex mixtures and subsequent mass analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Forms and Quantitative Profiling

Liquid chromatography-mass spectrometry is ideally suited for the analysis of non-volatile compounds like this compound in its native form. The compound can be separated from a sample matrix using a suitable LC column (typically a reversed-phase column like a C18) and then detected by the mass spectrometer. LC-MS is the method of choice for quantitative profiling in biological or environmental samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the precise structural connectivity and stereochemistry of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon (¹³C) NMR for Structural Connectivity and Stereochemistry

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides a count of the non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for the methyl protons of the tert-butyl group, the various methylene (B1212753) (CH₂) groups along the aliphatic chain, and the protons adjacent to the carbonyl and carboxyl groups.

Predicted NMR Data:

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH ₃ (tert-butyl) ~1.1 ~26
C (CH₃)₃ N/A ~44
CH ₂ adjacent to C=O ~2.5 ~42
CH ₂ adjacent to COOH ~2.3 ~34
Other CH ₂ groups 1.2 - 1.7 24 - 29
C =O N/A >200
C OOH N/A ~180

This table represents predicted values based on standard chemical shift ranges. Actual experimental NMR data is necessary for confirmation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of techniques for the unambiguous assignment of the complex structure of organic molecules. For a molecule like this compound, these methods would be indispensable in confirming its constitution and stereochemistry.

Correlation SpectroscopY (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of the carbon chain from the carboxylic acid end to the tert-butyl group. For instance, the protons on C6 would show a correlation to the protons on C5.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively assign each proton signal to its corresponding carbon atom in the this compound structure.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, the protons of the two methyl groups at C8 would show HMBC correlations to the carbonyl carbon at C7 and the quaternary carbon at C8.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY reveals through-space correlations between protons that are in close proximity. This would be particularly useful for determining the preferred conformation of the molecule in solution.

Without experimental data, a table of expected NMR shifts cannot be generated.

Spectroscopic Techniques (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show key absorption bands corresponding to its two main functional groups: a carboxylic acid and a ketone.

Functional Group Expected Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Carboxylic AcidO-H stretch (broad)3300 - 2500
C=O stretch~1710
KetoneC=O stretch~1715
Alkyl ChainC-H stretch2960 - 2850

The overlapping C=O stretching frequencies of the carboxylic acid and ketone might result in a broad or complex carbonyl absorption band.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for the purification and assessment of the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water with acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid or acetic acid to ensure the carboxylic acid remains protonated). The purity of a sample would be determined by the area percentage of the main peak in the chromatogram.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for understanding the fundamental properties of a molecule from first principles. For 8,8-Dimethyl-7-oxononanoic acid, such studies would provide a foundational understanding of its behavior.

Prediction of Spectroscopic Properties and Conformational Landscapes

A systematic conformational search would likely reveal multiple low-energy structures. The relative energies of these conformers could be tabulated to illustrate their thermodynamic stability. Furthermore, once the key conformers are identified, their spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, could be predicted. These theoretical spectra would be invaluable for interpreting experimental data and confirming the presence and structure of the molecule in a sample.

Table 1: Hypothetical Relative Energies of Predicted Conformers of this compound

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Conf-1 0.00C6-C7-C8-C9: 180 (anti)
Conf-2 0.75C6-C7-C8-C9: 60 (gauche)
Conf-3 1.20C4-C5-C6-C7: 180 (anti)
Conf-4 1.85C4-C5-C6-C7: 65 (gauche)
Conf-5 2.50O=C-O-H: 0 (syn)
Conf-6 3.10O=C-O-H: 180 (anti)

Note: This table is purely illustrative and represents the type of data that would be generated from a computational conformational analysis. The values are not based on actual experimental or computational results.

Analysis of Reaction Energetics and Transition States in Hypothetical Transformations

Quantum chemical calculations could also be employed to explore the reactivity of this compound. By mapping the potential energy surface for hypothetical reactions, such as its oxidation, reduction, or esterification, researchers could determine the activation energies and reaction enthalpies. This would provide insight into the kinetic and thermodynamic feasibility of various chemical transformations.

For instance, the reduction of the ketone at the 7-position to a secondary alcohol is a plausible reaction. Computational modeling could identify the transition state structure for this transformation and predict the energy barrier, offering a comparison for different reducing agents.

Molecular Dynamics Simulations for Ligand-Protein Interactions

While no specific protein targets for this compound have been identified, molecular dynamics (MD) simulations offer a powerful approach to hypothesize and study potential interactions should a biological role be discovered. nih.gov

Characterization of Binding Modes and Dynamics within Enzyme Active Sites

If this compound were found to interact with an enzyme, MD simulations could elucidate the nature of this interaction at an atomic level. researchgate.net By placing the molecule within the enzyme's active site, simulations can track its movement and interactions over time, revealing the key amino acid residues involved in binding. nih.govresearchgate.net Analysis of the simulation trajectory would allow for the calculation of binding free energies, providing a quantitative measure of the affinity of the molecule for the protein. researchgate.net

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound in an Enzyme Active Site

Interacting ResidueInteraction TypeAverage Distance (Å)Occupancy (%)
Lys123 Hydrogen Bond2.8 ± 0.385
Trp88 Hydrophobic3.5 ± 0.592
Val45 van der Waals3.9 ± 0.678
Asp121 Salt Bridge3.1 ± 0.465

Note: This table is a hypothetical representation of data that could be derived from an MD simulation, illustrating the types of interactions and their characteristics.

Conformational Behavior of this compound in Solution

The behavior of this compound is also influenced by its environment. MD simulations in an explicit solvent, such as water, would reveal how the molecule's conformation is affected by interactions with the surrounding solvent molecules. nih.gov This is particularly important for understanding its solubility and how its structure might change upon moving from a nonpolar to a polar environment, a key consideration in many biological and chemical processes.

Computational Mechanistic Elucidation

For any proposed reaction involving this compound, computational chemistry can be used to provide a detailed, step-by-step mechanism. By modeling the reactants, products, and all intermediate and transition states, a complete energy profile of the reaction pathway can be constructed. This would allow for the validation of proposed mechanisms or the discovery of new, unexpected reaction pathways.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze chemical data, and it can be applied to understand the properties of this compound and its analogs. nih.govacs.org By calculating a wide range of molecular descriptors, it is possible to create a "chemical space" that helps to classify and compare molecules based on their structural and physicochemical properties. nih.gov For this compound, important descriptors would include its lipophilicity (LogP), topological surface area, number of rotatable bonds, and pKa. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of analogs of this compound with measured biological activity would be compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., topological, electronic, hydrophobic) would be calculated for each analog. nih.gov

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to create a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using statistical techniques to ensure its reliability. mdpi.com

The following table presents a hypothetical set of data for a QSAR study on analogs of this compound.

CompoundBiological Activity (IC50, µM)LogPMolecular Weight ( g/mol )Topological Polar Surface Area (Ų)
This compound15.22.8200.2854.37
7-Oxononanoic acid25.81.9172.2254.37
8-Methyl-7-oxononanoic acid18.52.4186.2554.37
8,8-Dimethyl-7-oxodecanoic acid12.13.3214.3154.37

This hypothetical data could be used to build a QSAR model to guide the synthesis of new, more potent analogs.

Biotechnological Applications and Research Prospects

Biocatalysis for Production and Transformation of 8,8-Dimethyl-7-oxononanoic Acid

There is no publicly available research on the use of biocatalysis for the production or transformation of this compound.

Information regarding the engineering of enzymes for the synthesis or degradation of this compound is not found in the current scientific literature.

There are no published studies on the use of whole-cell biotransformation systems for the sustainable production of this compound.

Potential as a Biochemical Probe or Chemical Tool in Research

The potential of this compound as a biochemical probe or a chemical tool in research has not been explored in any available studies.

There is no information on the utility of this compound in the study of metabolic pathways.

No applications of this compound in functional genomics or proteomics have been documented.

Integration into Advanced Research Platforms and High-Throughput Screening

There is no evidence to suggest that this compound has been integrated into advanced research platforms or utilized in high-throughput screening assays.

Future Research Directions and Interdisciplinary Studies

Elucidation of Comprehensive Biological Functions and Systemic Impact

A primary future objective is to move beyond basic characterization to a comprehensive understanding of the biological roles of 8,8-Dimethyl-7-oxononanoic acid. Research into other BCFAs has revealed their involvement in modulating membrane fluidity, influencing metabolic regulation, and participating in immune responses. mdpi.com The precursors for many BCFAs are branched-chain amino acids (BCAAs), which themselves are crucial signaling molecules in metabolic pathways. nih.gov

Future investigations should focus on several key questions:

Metabolic Fate and Signaling: How is this compound metabolized in mammalian systems? Does it act as a signaling molecule, potentially activating nuclear receptors or G-protein coupled receptors, similar to other fatty acid derivatives? Its unique structure could confer specificity for novel receptor targets.

Impact on Cellular Membranes: The gem-dimethyl group at the C-8 position is expected to significantly influence the physical properties of cell membranes. Studies are needed to determine how its incorporation into phospholipids affects membrane fluidity, thickness, and the function of membrane-bound proteins.

Systemic Effects: Research should explore the systemic impact of this compound on metabolic health. Studies on other BCFAs have shown correlations with conditions like obesity and insulin resistance, making this a critical area of inquiry. jci.org Investigating its role in adipocyte function, glucose homeostasis, and inflammatory pathways will be essential. mdpi.com

Development of Novel Analytical Methodologies for Enhanced Sensitivity and Specificity

The structural complexity and typically low abundance of BCFAs and OFAs present significant analytical challenges. Distinguishing between various structural isomers is a major hurdle. qut.edu.au Future research must focus on developing novel analytical techniques with improved sensitivity and specificity for molecules like this compound.

Key areas for methodological advancement include:

Advanced Mass Spectrometry (MS): While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard, there is a need for more sophisticated approaches. acs.orgnih.gov Techniques like ion mobility-mass spectrometry could provide an additional dimension of separation based on molecular shape, aiding in the differentiation of complex isomers. Developing charge-inversion strategies in MS, where fatty acids are complexed with metal ions, can yield unique fragmentation patterns to pinpoint branch and functional group locations. qut.edu.au

Isomer-Selective Chromatography: The development of ultra-high performance liquid chromatography (UHPLC) methods using novel column chemistries is crucial for the isomer-selective profiling of BCFAs without prior derivatization. nih.gov

Enhanced Derivatization: Creating new chemical derivatization strategies can improve the ionization efficiency and chromatographic separation of these fatty acids, making them more amenable to detection at very low concentrations in complex biological samples. creative-proteomics.com

Analytical TechniquePrimary Application for Branched-Chain Oxo-Fatty AcidsKey AdvantagesFuture Development Focus
GC-MSQuantification and identification of volatile derivatives (e.g., FAMEs). youtube.comHigh chromatographic resolution, established libraries for electron ionization (EI).New derivatization methods to improve volatility and reduce thermal degradation.
LC-MS/MSAnalysis of non-volatile fatty acids in complex mixtures; isomer differentiation. nih.govHigh sensitivity, applicable to a wide range of fatty acids without derivatization.Integration of ion mobility, development of isomer-specific fragmentation libraries.
UHPLC-Q-TOF/MSUntargeted profiling and identification of novel fatty acid isomers. nih.govHigh mass accuracy for formula determination, SWATH acquisition for comprehensive fragmentation data. nih.govImproved software for automated isomer identification from complex datasets.
Charge-Inversion MSUnambiguous structural elucidation of branch points and functional groups. qut.edu.auCreates unique, diagnostic fragmentation patterns not seen in conventional MS.Expanding the range of metal complexes and applying the technique to a wider array of biological samples.

Synthetic Biology Approaches for Tailored Biosynthesis

The natural sources of this compound are likely limited, necessitating the development of alternative production methods to enable detailed study. Synthetic biology offers powerful tools to engineer microorganisms like Escherichia coli or Saccharomyces cerevisiae into cellular factories for the tailored biosynthesis of specialty fatty acids. nih.govnih.govresearchgate.net

Future research in this area should pursue:

Pathway Reconstruction: Identifying and assembling novel biosynthetic pathways is a key goal. This involves discovering or engineering enzymes capable of introducing the gem-dimethyl group and the oxo functionality at specific positions on the acyl chain. This may require mining bacterial genomes for novel enzymes or using protein engineering to alter the specificity of existing fatty acid synthases and modifying enzymes. oup.com

Metabolic Engineering: Once a pathway is established, metabolic engineering strategies will be needed to optimize production. This includes increasing the flux of precursors like acetyl-CoA and malonyl-CoA, balancing cofactor availability (e.g., NADPH), and eliminating competing metabolic pathways. mdpi.comresearchgate.net

Transcription Factor Engineering: Utilizing transcription factors as regulatory tools can allow for dynamic, multi-point control over the engineered metabolic pathway, enabling more efficient and specific production of the target molecule. mdpi.com

Exploration of Mechanistic Insights at the Atomic Level

To fully understand the biological function of this compound, it is crucial to explore its interactions with biological macromolecules at an atomic resolution. This level of detail can explain its binding affinity to receptors, its catalytic conversion by enzymes, and its influence on membrane dynamics.

Prospective research should employ:

Computational Modeling: Molecular dynamics (MD) simulations can be used to model how this compound integrates into a lipid bilayer and how it affects membrane properties. nih.govacs.org Docking studies and quantum mechanical calculations can predict its binding modes with target proteins and elucidate the molecular mechanism of interaction. researchgate.net

Structural Biology: Determining the crystal or cryo-EM structures of enzymes or receptors in complex with this compound or its CoA-ester would provide definitive, atomic-level insights into its recognition and function. This has been a goal for understanding larger enzyme complexes like fatty acid synthase. sciencedaily.com

In Silico Screening: Computational models can be used to screen for potential protein targets of this compound, helping to prioritize experimental validation and accelerate the discovery of its biological functions. nih.gov

Interdisciplinary Collaborations for Holistic Understanding of Branched-Chain Oxo-Fatty Acids

The study of a novel lipid like this compound cannot be confined to a single discipline. A holistic understanding requires a deeply collaborative, interdisciplinary approach that integrates expertise from various scientific fields. The broader field of lipidomics already exemplifies this, merging analytical chemistry with biology and bioinformatics to unravel the complexity of the lipidome. technologynetworks.comnih.gov

Future progress will depend on synergistic collaborations:

Chemistry and Biology: Synthetic chemists are needed to produce standards of this compound and its derivatives, which are essential for analytical method development and biological testing. Cell biologists and physiologists can then use these compounds to investigate their effects in cellular and animal models. ammodo-science.org

Analytical Science and Bioinformatics: As advanced analytical techniques generate vast and complex datasets, bioinformaticians are crucial for developing the algorithms and software needed to process this information, identify novel lipids, and visualize metabolic networks. scienmag.comresearchgate.net

Microbiology and Medicine: Microbiologists can explore the production of these fatty acids by the gut microbiota, while clinicians and medical researchers can investigate their association with human health and disease, potentially identifying them as new biomarkers or therapeutic targets. cardiff.ac.uknih.gov

By fostering these interdisciplinary collaborations, the scientific community can accelerate the exploration of the fascinating and complex world of branched-chain oxo-fatty acids, ultimately revealing the functional significance of novel molecules like this compound.

Q & A

Q. What are the recommended methods for synthesizing 8,8-Dimethyl-7-oxononanoic acid, and how can purity be validated?

Synthesis often involves multi-step organic reactions, such as ketone oxidation or alkylation of precursor carboxylic acids. For purity validation, high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is commonly employed, as noted in supplier specifications for structurally similar compounds . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation, ensuring the absence of regioisomers or byproducts .

Q. How should researchers handle and store this compound to prevent degradation?

The compound is likely hygroscopic and sensitive to light/heat, based on safety protocols for analogous oxononanoic acids. Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Avoid repeated freeze-thaw cycles, as these may alter stability .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Derivatization (e.g., using pentafluorobenzyl bromide) may enhance detection limits. Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities. Conduct interlaboratory studies using standardized protocols, as demonstrated in ESCCODD initiatives for 8-oxoguanine analysis . Perform dose-response curves with rigorous controls to isolate compound-specific effects from matrix interference.

Q. What experimental design considerations are critical for studying the metabolic fate of this compound in vivo?

Use stable isotope tracers (e.g., ¹³C-labeled compound) to track metabolic pathways via isotope-ratio MS. Employ knockout animal models or enzyme inhibitors to identify key enzymes (e.g., dehydrogenases or oxidases) involved in its catabolism. Tissue-specific pharmacokinetic profiling is essential due to potential organotropism .

Q. How can computational modeling aid in predicting the reactivity of this compound under varying conditions?

Density functional theory (DFT) calculations can model electron distribution at the carbonyl and methyl groups, predicting sites for nucleophilic attack or oxidation. Molecular dynamics simulations may elucidate solvent interactions or membrane permeability, guiding formulation strategies .

Q. What strategies mitigate batch-to-batch variability in synthetic this compound?

Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., temperature, pH). Use design-of-experiment (DoE) approaches to optimize yield and purity. Cross-validate synthetic batches with orthogonal techniques (e.g., IR spectroscopy and chiral chromatography) .

Methodological Considerations

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Perform comparative metabolomics to identify in vivo-specific degradation products or protein-binding interactions. Adjust in vitro assays to mimic physiological conditions (e.g., serum protein content, redox gradients). Validate findings using ex vivo organotypic models .

Q. What are best practices for reporting uncertainties in spectroscopic data for this compound?

Follow IUPAC guidelines for quantifying NMR/MS signal-to-noise ratios and integration errors. Use error propagation models when calculating purity or concentration. Disclose instrument calibration protocols and reference standards in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.